molecular formula C8H13N5O3 B13767732 Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- CAS No. 55941-39-4

Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso-

Katalognummer: B13767732
CAS-Nummer: 55941-39-4
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: GEMGGKYHCZHFGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- is a complex organic compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- typically involves multiple steps, including the formation of the cyanamide group, the introduction of the acetamido and carbamoylbutyl groups, and the final nitrosation step. Common reagents used in these reactions include cyanogen chloride, acetic anhydride, and nitrosating agents such as sodium nitrite.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways involved in disease processes.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Nitrosodimethylamine: A simple nitroso compound known for its carcinogenic properties.

    N-Nitrosopyrrolidine: Another nitroso compound with similar chemical reactivity.

    N-Nitrosomorpholine: A nitroso compound used in research for its biological effects.

Uniqueness

Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- is unique due to its specific structure, which combines the cyanamide, acetamido, carbamoylbutyl, and nitroso groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

55941-39-4

Molekularformel

C8H13N5O3

Molekulargewicht

227.22 g/mol

IUPAC-Name

2-acetamido-5-[cyano(nitroso)amino]pentanamide

InChI

InChI=1S/C8H13N5O3/c1-6(14)11-7(8(10)15)3-2-4-13(5-9)12-16/h7H,2-4H2,1H3,(H2,10,15)(H,11,14)

InChI-Schlüssel

GEMGGKYHCZHFGS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(CCCN(C#N)N=O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.